4-Fluoro-3-methylpyridine
Overview
Description
4-Fluoro-3-methylpyridine is an organic compound with the molecular formula C6H6FN. It is a derivative of pyridine, where a fluorine atom is substituted at the 4th position and a methyl group at the 3rd position of the pyridine ring.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 4-fluoro-3-methylpyridine belongs, have been used in the synthesis of various biologically active compounds . These compounds can interact with a variety of biological targets, depending on the specific structures and functional groups present .
Mode of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may influence a wide range of biochemical pathways .
Pharmacokinetics
The presence of a fluorine atom in pharmaceutical compounds can often enhance their metabolic stability, bioavailability, and membrane permeability .
Result of Action
Fluoropyridines are known to exhibit a variety of biological activities, depending on their specific structures and the functional groups present .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-methylpyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as p38α mitogen-activated protein kinase, which is involved in the modulation of cellular processes like the release of pro-inflammatory cytokines . The interaction between this compound and these enzymes is typically characterized by binding to the active site, thereby inhibiting the enzyme’s activity and altering the biochemical pathways it regulates.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38α mitogen-activated protein kinase can lead to changes in the expression of genes involved in inflammation and stress responses . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of enzymes like p38α mitogen-activated protein kinase, this compound inhibits their activity, leading to changes in downstream signaling pathways and gene expression . This inhibition can result in the suppression of pro-inflammatory cytokine release and other cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and alterations in cellular function. Toxic or adverse effects may be observed at very high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its presence can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the inhibition of p38α mitogen-activated protein kinase by this compound can alter the metabolic pathways associated with inflammation and stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with enzymes and other biomolecules within these compartments. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 3-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic systems to enhance the efficiency of the fluorination reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the pyridine ring.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Aldehydes and carboxylic acids are typical products of oxidation reactions.
Scientific Research Applications
4-Fluoro-3-methylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Fluoropyridine: Lacks the methyl group, resulting in different reactivity and applications.
4-Fluoropyridine: Lacks the methyl group, which affects its chemical properties and uses.
3-Methylpyridine: Lacks the fluorine atom, leading to variations in reactivity and biological activity.
Uniqueness: 4-Fluoro-3-methylpyridine’s unique combination of a fluorine atom and a methyl group on the pyridine ring imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in the synthesis of complex molecules and the development of new pharmaceuticals .
Properties
IUPAC Name |
4-fluoro-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUYEACFGAWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376575 | |
Record name | 4-Fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28489-28-3 | |
Record name | 4-Fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.